Cloxiquine (CAS 130-16-5), also known as 5-chloro-8-hydroxyquinoline, is a monohalogenated quinoline derivative widely procured as a bidentate chelating agent, metallodrug precursor, and building block for optoelectronic materials [1]. Characterized by its electron-withdrawing chlorine substituent at the 5-position, it exhibits distinct physicochemical properties compared to standard 8-hydroxyquinoline, including altered pKa, enhanced lipophilicity, and modified crystal packing . In industrial and laboratory settings, it is primarily selected for synthesizing mixed-ligand metal complexes (such as aluminum quinolinolates for OLEDs), formulating targeted antimicrobial or anti-cancer metallodrugs, and serving as a highly specific ionophore in analytical chemosensors [1]. Its predictable thermodynamic solubility profile in organic solvents and defined solid-state behavior make it a highly processable intermediate for advanced materials and active pharmaceutical ingredients .
Substituting Cloxiquine with unsubstituted 8-hydroxyquinoline or di-halogenated analogs frequently results in downstream process failures and compromised application performance [1]. In optoelectronics, using standard 8-hydroxyquinoline to form single-ligand Alq3 complexes yields crystalline thin films that degrade rapidly under operational stress, whereas 5-chloro-8-hydroxyquinoline enables the formation of stable, amorphous mixed-ligand glasses [1]. In pharmacological formulations, replacing Cloxiquine with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) drastically shifts the protein binding affinity from a moderate, bioavailable range to an extreme sequestration level, severely limiting free-drug efficacy [2]. Furthermore, the absence of the 5-chloro group significantly reduces the lipophilicity and alters the intramolecular hydrogen-bonding network, disrupting the precise dissolution kinetics, cellular uptake, and metal-chelation selectivity required for advanced metallodrugs and ion-selective sensors[2].
When formulating electron transport layers for vapor-deposited small molecule OLEDs, the choice of quinoline ligand directly impacts thin-film morphology. Mixed-ligand metal complexes incorporating 5-chloro-8-hydroxyquinoline form highly stable amorphous glasses, whereas single-ligand complexes using standard 8-hydroxyquinoline (Alq3) are prone to premature crystallization[1]. This morphological stability prevents the formation of non-luminescent degraded products and significantly extends device lifetime during storage and operation [1].
| Evidence Dimension | Thin-film crystallization resistance (amorphous character) |
| Target Compound Data | Mixed ligand complexes with 5-chloro-8-hydroxyquinoline form stable amorphous glasses. |
| Comparator Or Baseline | Single-ligand tris(8-hydroxyquinolinato)aluminum (Alq3) readily crystallizes. |
| Quantified Difference | Significantly lower crystallization rate, leading to extended operational lifetime and enhanced morphological stability. |
| Conditions | Vapor-deposited small molecule OLED electron transport layers during storage or operation. |
For optoelectronic manufacturers, using the 5-chloro derivative as a co-ligand prevents premature crystallization of the electron transport layer, directly improving OLED device longevity.
In the development of metallodrugs and pharmacological assays, excessive protein binding can severely limit free-drug bioavailability. Cloxiquine demonstrates a moderate binding affinity to Bovine Serum Albumin (BSA) with a binding constant of ~10^4 M^-1, allowing for effective transport and release[1]. In contrast, the di-halogenated analog clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exhibits extreme affinity to BSA at ~10^8 M^-1, which leads to excessive protein sequestration and reduced therapeutic availability [1].
| Evidence Dimension | Bovine Serum Albumin (BSA) binding constant (Ka) |
| Target Compound Data | ~10^4 M^-1 (Moderate affinity, ~1:1 stoichiometry) |
| Comparator Or Baseline | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) at ~10^8 M^-1 |
| Quantified Difference | 4 orders of magnitude lower protein binding affinity. |
| Conditions | Fluorescence quenching assay at 290-310 K. |
The moderate protein binding of Cloxiquine ensures better free-drug bioavailability in formulation and in vitro assay development, avoiding the excessive protein sequestration seen with di-halogenated analogs.
The presence of the electron-withdrawing chlorine atom at the 5-position of Cloxiquine significantly strengthens its intramolecular O-H...N hydrogen bond compared to unsubstituted 8-hydroxyquinoline [1]. This enhanced hydrogen bonding alters the molecular packing arrangement, leading to distinct dimer separation by unit-cell translations along the c-axis [1]. This structural rigidity directly impacts the thermodynamic solubility and melting behavior of the compound, differentiating its processability from standard quinoline derivatives[1].
| Evidence Dimension | Intramolecular O-H...N hydrogen bond strength and dimer separation |
| Target Compound Data | Stronger intramolecular hydrogen bonding with distinct dimer separation along the c-axis. |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline (weaker intramolecular hydrogen bonding). |
| Quantified Difference | Increased structural rigidity and altered crystal packing due to the para-chlorine electron-withdrawing effect. |
| Conditions | Solid-state X-ray crystallographic analysis and solution IR spectroscopy. |
This distinct structural rigidity and solid-state packing dictate the handling, dissolution kinetics, and thermal stability required for downstream synthesis of complex agrochemicals or pharmaceuticals.
Lipophilicity is a critical parameter for the cellular uptake of metallodrugs targeting multidrug-resistant (MDR) cancer lines. The 5-chloro substituent in Cloxiquine-derived Mannich bases significantly increases lipophilicity compared to unsubstituted analogs[1]. For example, the piperidine Mannich base derivative of 5-chloro-8-hydroxyquinoline exhibits a log D7.4 of +2.54, whereas the corresponding unsubstituted 8-hydroxyquinoline derivative (PHQ) has a log D7.4 of only +0.93[1]. This precise tuning is essential for optimizing transport across lipid membranes [1].
| Evidence Dimension | Distribution coefficient (log D at pH 7.4) |
| Target Compound Data | log D7.4 = +2.54 (for piperidine Mannich base derivative of 5-Cl-8-HQ) |
| Comparator Or Baseline | log D7.4 = +0.93 (for unsubstituted 8-hydroxyquinoline derivative, PHQ) |
| Quantified Difference | 1.61 log units higher lipophilicity. |
| Conditions | Thermodynamic aqueous solubility and lipophilicity assays at pH 7.4. |
For medicinal chemists developing MDR cancer therapeutics, the precise lipophilicity imparted by the 5-chloro group is critical for cellular uptake and targeted metal complexation in biofluids.
Leveraging its ability to form amorphous mixed-ligand metal complexes, Cloxiquine is the optimal choice for vapor-deposited small molecule OLEDs requiring high morphological stability and extended operational lifetimes, outperforming standard Alq3 complexes [1].
Due to its precisely tuned lipophilicity (log D7.4) and predictable protein binding profile, Cloxiquine serves as a superior precursor for synthesizing organometallic half-sandwich complexes targeting MDR cancer cell lines, ensuring optimal cellular uptake and bioavailability [2].
The distinct solid-state packing and strong intramolecular hydrogen bonding of Cloxiquine Form I provide the necessary thermodynamic stability and dissolution kinetics for synthesizing complex agrochemicals like cloquintocet-mexyl [3].
The electron-withdrawing effect of the 5-chloro substitution allows for the fine-tuning of macrocyclic ligands, enabling highly selective luminescent detection of alkaline earth metals like Mg2+ in complex biological matrices without interference from other ions [4].
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